molecular formula C16H21N3O3 B11147408 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11147408
M. Wt: 303.36 g/mol
InChI Key: QBNPELFIZXVUEP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methoxypropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction, where a methoxypropyl halide reacts with the pyrazole derivative in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group.

    3-(4-Methoxyphenyl)-N-(3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a hydroxypropyl group instead of a methoxypropyl group.

    3-(4-Methoxyphenyl)-N-(3-ethylpropyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains an ethylpropyl group instead of a methoxypropyl group.

Uniqueness

3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both methoxyphenyl and methoxypropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H21N3O3/c1-19-15(16(20)17-9-4-10-21-2)11-14(18-19)12-5-7-13(22-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)

InChI Key

QBNPELFIZXVUEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCOC

Origin of Product

United States

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